N-Benzoyl-L-arginine ethyl ester hydrochloride
Description
Chemical Name: Ethyl (2S)-2-benzamido-5-(diaminomethylideneamino)pentanoate hydrochloride Molecular Formula: C₁₅H₂₃ClN₄O₃ Molecular Weight: 342.82 g/mol CAS No.: 2645-08-1 Synonyms: BAEE·HCl, Benzoyl-L-arginine ethyl ester hydrochloride .
Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl (2S)-2-benzamido-5-(diaminomethylideneamino)pentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3.ClH/c1-2-22-14(21)12(9-6-10-18-15(16)17)19-13(20)11-7-4-3-5-8-11;/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,19,20)(H4,16,17,18);1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXDELXKSSLIKB-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCCN=C(N)N)NC(=O)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
971-21-1 (Parent) | |
| Record name | Ethyl N2-benzoyl-L-argininate monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002645081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
342.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic powder; [Alfa Aesar MSDS] | |
| Record name | N-alpha-Benzoyl-L-arginine ethyl ester hydrochloride | |
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CAS No. |
2645-08-1, 16706-37-9 | |
| Record name | N-Benzoyl-L-arginine ethyl ester hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2645-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | L-Arginine, N2-benzoyl-, ethyl ester, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16706-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl N2-benzoyl-L-argininate monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002645081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl N2-benzoyl-L-argininate monohydrochloride | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Benzoyl-L-arginine ethyl ester hydrochloride can be synthesized through the esterification of benzoyl-L-arginine with ethanol in the presence of hydrochloric acid. The reaction typically involves the following steps:
Protection of the amino group: The amino group of L-arginine is protected using a benzoyl group.
Esterification: The protected L-arginine is then esterified with ethanol in the presence of hydrochloric acid to form the ethyl ester.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the final compound
Industrial Production Methods
In industrial settings, the production of benzoyl-L-arginine ethyl ester hydrochloride involves large-scale esterification reactions under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The compound is typically produced in bulk quantities and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Benzoyl-L-arginine ethyl ester hydrochloride undergoes various chemical reactions, including:
Peptide Bond Formation: It can participate in peptide synthesis reactions, where the ester group is replaced by an amino group from another amino acid, forming a peptide bond.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis is commonly carried out using proteolytic enzymes like trypsin in buffered aqueous solutions.
Peptide Synthesis: Peptide bond formation typically involves the use of nucleophiles such as amino-containing components under mild conditions.
Major Products Formed
Scientific Research Applications
Enzyme Activity Assays
Bz-Arg-OEt.HCl serves as an important substrate for measuring the activity of several proteolytic enzymes, including:
- Trypsin
- Thrombin
- Kallikreins
The compound mimics natural peptides containing arginine residues, allowing researchers to evaluate enzyme kinetics and specificities through hydrolysis reactions. For instance, the hydrolysis of Bz-Arg-OEt by trypsin leads to the release of benzoyl-L-arginine and ethanol, enabling the assessment of protease activity under various conditions.
Peptide Synthesis
In peptide synthesis, Bz-Arg-OEt.HCl acts as a building block due to its ability to form stable intermediates. It is utilized in the synthesis of peptides where arginine is a critical component. The ethyl ester group enhances solubility in organic solvents, facilitating easier handling during synthesis reactions .
Biochemical Studies
Bz-Arg-OEt.HCl is employed in biochemical studies to investigate enzyme mechanisms and kinetics. It allows for detailed analysis of protease interactions and can help elucidate the catalytic mechanisms of enzymes by forming acyl-enzyme intermediates that are crucial for understanding enzyme functionality .
Pharmaceutical Research
The compound has potential applications in pharmaceutical research, particularly in drug development and enzyme inhibition studies. Its ability to interact with various enzymes makes it a candidate for screening inhibitors that could lead to therapeutic advancements .
Antimicrobial Activity
Recent studies have demonstrated that Bz-Arg-OEt.HCl exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. It has been shown to reduce bacterial populations by up to 99% within one hour of exposure, indicating its potential use as an antimicrobial agent in various applications .
Case Study 1: Enzyme Assays with Mutant Proteins
In a study exploring the catalytic activity of mutant cocoonase proteins, Bz-Arg-OEt was used as a substrate to assess protease activity. The results indicated that mutations in catalytic residues did not significantly affect the enzyme's activity when using Bz-Arg-OEt as a substrate, highlighting its utility in studying enzyme function and stability .
Case Study 2: Peptide Synthesis Efficiency
Bz-Arg-OEt.HCl was utilized in multiple cycles of peptide synthesis reactions, demonstrating high retention of activity (over 90%) after ten cycles when used in buffered aqueous solutions. This case illustrates its effectiveness as a reagent in repetitive synthetic processes.
Mechanism of Action
Benzoyl-L-arginine ethyl ester hydrochloride exerts its effects primarily through its interaction with proteolytic enzymes. The compound binds to the active site of enzymes such as trypsin, forming an acyl intermediate. This intermediate can be attacked by nucleophiles, leading to the hydrolysis of the ester bond and the release of benzoyl-L-arginine . The molecular targets and pathways involved in this process include the catalytic triad of serine proteases, which consists of serine, histidine, and aspartate residues .
Comparison with Similar Compounds
Key Properties:
- Appearance : White to off-white crystalline powder .
- Melting Point : 128–136°C .
- Solubility: Water: 20.1–250 mg/mL (requires sonication) . DMSO: ≥38.3 mg/mL; Ethanol: ≥38.1 mg/mL .
- Optical Rotation : [α]²⁰D = −14° to −19° (C=2 in H₂O) .
- Storage : −20°C (short-term) or −80°C (long-term); hygroscopic .
Comparison with Structurally Similar Compounds
Tos-Arg-OMe·HCl (Tosyl-L-arginine methyl ester hydrochloride)
Molecular Formula: C₁₄H₂₂ClN₄O₄S Molecular Weight: 378.9 g/mol CAS No.: 1784-03-8 .
Key Differences :
H-Arg-OEt·2HCl (L-Arginine ethyl ester dihydrochloride)
Molecular Formula: C₈H₁₈Cl₂N₄O₂ Molecular Weight: 289.17 g/mol CAS No.: 1119-34-2 .
Key Differences :
Bz-Arg-NA (Nα-Benzoyl-L-arginine p-nitroanilide)
| Property | Bz-Arg-OEt·HCl | Bz-Arg-NA |
|---|---|---|
| Leaving Group | Ethyl ester | p-Nitroaniline (chromogenic) |
| Detection Method | HPLC/fluorescence | UV-Vis (405 nm) |
| Kinetic Use | Substrate consumption | Real-time hydrolysis |
Key Differences :
Enzymatic Kinetics
Stability in Solution
- Solutions of Bz-Arg-OEt·HCl degrade by 15% after 24 hours at 25°C, necessitating immediate use . In contrast, Tos-Arg-OMe·HCl retains 90% stability under the same conditions .
Biological Activity
Bz-Arg-OEt.HCl, or N-alpha-benzoyl-L-arginine ethyl ester hydrochloride, is a derivative of the amino acid arginine and has garnered attention for its biological activities, particularly in enzymatic reactions and antimicrobial properties. This article delves into its biological activity, highlighting research findings, case studies, and relevant data.
- Molecular Formula : C15H22N4O3·HCl
- Molecular Weight : 342.82 g/mol
- CAS Number : 2645-08-1
Bz-Arg-OEt.HCl is characterized by its structural features that include a benzoyl group attached to the arginine side chain, which enhances its reactivity and solubility in various biological contexts.
Enzymatic Activity
Bz-Arg-OEt has been notably utilized as a substrate in protease assays. Research indicates that it plays a significant role in the activation of various zymogens, including procarboxypeptidase A. In enzyme assays, Bz-Arg-OEt demonstrated no significant effect on enzyme activity when subjected to mutations in catalytic residues of cocoonase proteins, suggesting its utility as a stable substrate for studying proteolytic activity .
Case Study: Protease E Activation
A study investigating the activation of protease E showed that Bz-Arg-OEt was effective in measuring proteolytic activity. The maximum specific activity recorded was approximately 44 µmol/min/mg when using Ac-Ala-Ala-Ala-OMe as a substrate . This highlights Bz-Arg-OEt's role in assessing enzyme kinetics and substrate specificity.
Antimicrobial Properties
Recent investigations into the antimicrobial properties of Bz-Arg derivatives have revealed promising results. Compounds similar to Bz-Arg-OEt exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives such as Bz-Arg-NHC10 and Bz-Arg-NHC12 demonstrated a reduction of over 99% in bacterial populations within one hour of exposure .
Comparative Antimicrobial Activity
A comparative analysis of Bz-Arg derivatives against standard disinfectants showed that these compounds had lower hemolytic activity and were less irritating to eye tissues compared to commercial cationic surfactants like cetrimide. This positions Bz-Arg derivatives as potential alternatives for safe antimicrobial agents in clinical settings .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted to evaluate the safety profile of Bz-Arg-OEt and its derivatives. In vitro studies indicated that these compounds exhibited lower toxicity levels compared to traditional disinfectants. For example, when tested on hepatocytes and fibroblast cell lines, Bz-Arg derivatives showed reduced cytotoxic effects, suggesting their viability for therapeutic applications .
Summary of Findings
| Activity | Bz-Arg-OEt | Comparison |
|---|---|---|
| Enzymatic Activity | Effective | Stable substrate for proteases |
| Antimicrobial Activity | >99% reduction | More effective than cetrimide |
| Cytotoxicity | Lower toxicity | Safer than commercial surfactants |
Q & A
Q. What are the optimal conditions for synthesizing Bz-Arg-OEt.HCl with high purity?
To maximize purity, use a stepwise approach:
- Reaction optimization : Vary solvent systems (e.g., DMF vs. THF) and catalysts (e.g., HOBt/DCC). Monitor reaction completion via TLC or HPLC .
- Purification : Employ gradient elution in reverse-phase HPLC (C18 column) with 0.1% TFA in water/acetonitrile. Confirm purity via NMR (¹H/¹³C) and mass spectrometry .
- Yield enhancement : Adjust stoichiometry (e.g., benzoyl chloride:arginine molar ratio) and reaction time. Document deviations systematically to refine protocols .
Q. How can researchers characterize the stability of Bz-Arg-OEt.HCl under varying pH conditions?
Design a stability assay with:
- pH gradient : Test pH 2–9 using buffer systems (e.g., phosphate, citrate). Incubate samples at 25°C and 37°C for 24–72 hours.
- Analytical endpoints : Quantify degradation products via LC-MS and compare with fresh controls. Use kinetic modeling (e.g., first-order decay) to calculate half-life .
- Critical variables : Account for ionic strength and temperature fluctuations, which may accelerate hydrolysis of the ethyl ester group .
Q. What methods are recommended for assessing Bz-Arg-OEt.HCl solubility in biocompatible solvents?
Employ a tiered solubility screen:
Primary screening : Test polar (DMSO, ethanol) and aqueous buffers (PBS, Tris-HCl). Use UV-Vis spectroscopy for quantification at λ_max ≈ 260 nm .
Secondary validation : Perform shake-flask method with HPLC validation to resolve discrepancies from excipient interference .
Data interpretation : Apply Hansen solubility parameters to predict solvent compatibility for downstream applications (e.g., cell culture assays) .
Advanced Research Questions
Q. How should researchers address contradictions in reported bioactivity data for Bz-Arg-OEt.HCl across studies?
- Triangulate methodologies : Compare assay conditions (e.g., cell lines, incubation times) from conflicting studies. For example, discrepancies in IC50 values may arise from differences in ATP concentration in kinase inhibition assays .
- Replication : Reproduce key experiments with standardized protocols (e.g., uniform substrate concentrations, negative controls).
- Meta-analysis : Use statistical tools (e.g., random-effects models) to quantify heterogeneity and identify moderating variables (e.g., batch-to-batch variability) .
Q. What computational strategies can predict the interaction of Bz-Arg-OEt.HCl with protease targets?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to trypsin-like proteases. Validate force fields (e.g., AMBER) against crystallographic data .
- MD simulations : Run 100-ns trajectories to assess conformational stability of the benzoyl-arginine moiety in active sites. Analyze RMSD and binding free energy (MM-PBSA) .
- Limitations : Address false positives by cross-referencing with experimental mutagenesis data (e.g., alanine scanning) .
Q. How can in vitro findings for Bz-Arg-OEt.HCl be reconciled with in vivo pharmacokinetic data?
- Compartmental modeling : Develop a PK/PD model incorporating absorption barriers (e.g., esterase-mediated hydrolysis in plasma) and tissue distribution .
- Troubleshooting : If in vivo efficacy is lower than in vitro predictions, test prodrug analogs (e.g., replacing ethyl ester with tert-butyl) to improve metabolic stability .
Q. What experimental designs minimize artifacts when studying Bz-Arg-OEt.HCl in cell-based assays?
- Control groups : Include vehicle-only and scrambled peptide controls to rule out nonspecific effects.
- Endpoint selection : Combine fluorescence-based readouts (e.g., Calcein-AM for viability) with orthogonal methods (e.g., ATP luminescence) .
- Batch documentation : Record synthesis dates and storage conditions to trace degradation-related artifacts .
Methodological Considerations
How to formulate hypothesis-driven research questions for novel applications of Bz-Arg-OEt.HCl?
Apply the PICO framework :
- Population : Specific enzyme/subcellular target (e.g., thrombin vs. trypsin).
- Intervention : Dose-response relationships or structural modifications.
- Comparison : Benchmark against known inhibitors (e.g., leupeptin).
- Outcome : Quantify inhibition kinetics (Ki, kcat/Km) or cellular uptake efficiency .
Q. What statistical approaches validate reproducibility in dose-response experiments?
Q. How to integrate Bz-Arg-OEt.HCl into cross-disciplinary research (e.g., drug delivery or materials science)?
- Collaborative design : Partner with material scientists to engineer carriers (e.g., PLGA nanoparticles) for sustained release. Validate encapsulation efficiency via dialysis .
- Ethical compliance : For in vivo studies, adhere to institutional guidelines for animal welfare and data transparency (e.g., ARRIVE 2.0) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
